

An In-Depth Technical Guide to Methyl 2-chlorooxazole-5-carboxylate

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Compound of Interest

Compound Name: Methyl 2-chlorooxazole-5-carboxylate

Cat. No.: B1294181

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CAS Number: 934236-41-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-chlorooxazole-5-carboxylate**, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available chemical and safety information and explores its potential applications based on the broader class of oxazole derivatives.

Chemical and Physical Properties

Methyl 2-chlorooxazole-5-carboxylate is a halogenated oxazole derivative. The presence of the chloro-, methyl ester, and oxazole moieties makes it a versatile intermediate for the synthesis of more complex molecules.^{[1][2][3]} Its key properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	methyl 2-chloro-1,3-oxazole-5-carboxylate	[2]
Synonyms	Methyl 2-chloro-1,3-oxazole-5-carboxylate, 2-Chloro-5-oxazolecarboxylic acid methyl ester	[2][3]
CAS Number	934236-41-6	[1][2][4]
Molecular Formula	C ₅ H ₄ ClNO ₃	[1][4]
Molecular Weight	161.54 g/mol	[1][4]
Appearance	White to off-white solid	[3]
Boiling Point	240.1 °C at 760 mmHg (Predicted)	[1][3]
Density	1.401 g/cm ³ (Predicted)	[1][3]
Flash Point	99 °C	[1]
Storage Temperature	Inert atmosphere, Store in freezer, under -20°C	[3]

Synthesis and Reactivity

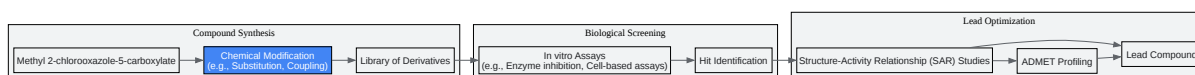
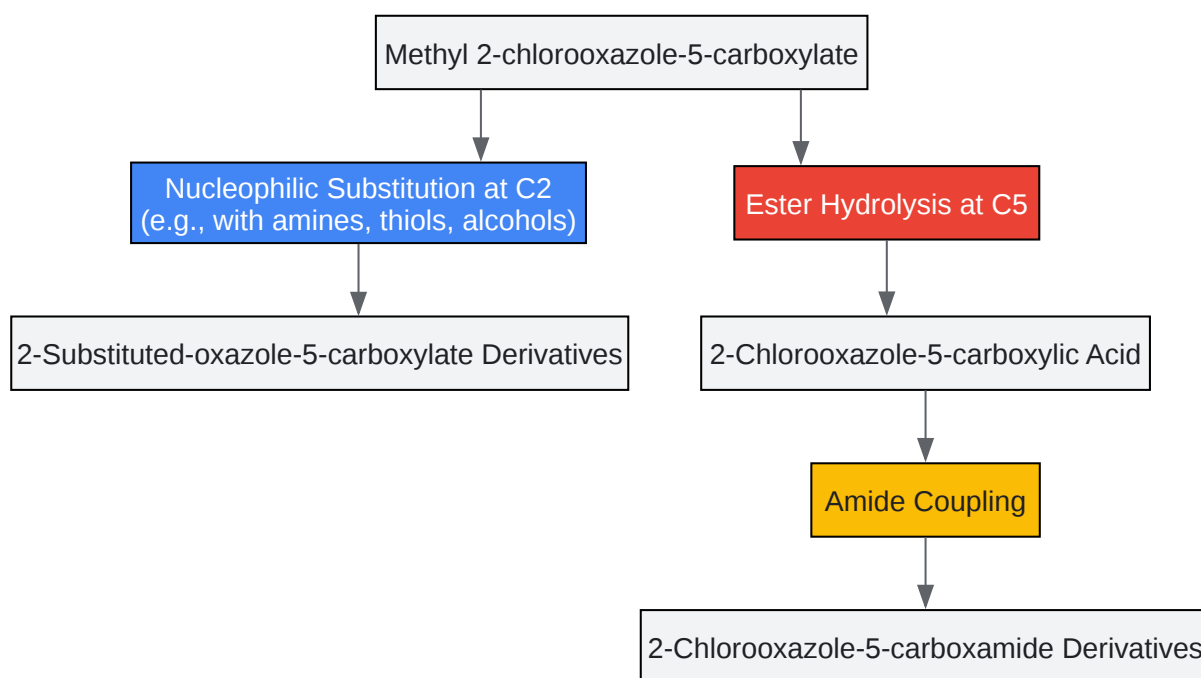
While a specific, detailed experimental protocol for the synthesis of **Methyl 2-chlorooxazole-5-carboxylate** is not readily available in peer-reviewed literature, general synthetic routes for the oxazole ring are well-established. The 2-chloro and 5-carboxylate substitutions suggest a synthesis strategy that could involve the cyclization of an appropriate precursor already containing these functionalities or their precursors.

A plausible synthetic approach could involve the reaction of a serine derivative or a related α -amino acid ester with a chlorinating agent and a source for the C2 carbon of the oxazole ring.

The reactivity of **Methyl 2-chlorooxazole-5-carboxylate** is dictated by its functional groups. The chlorine atom at the 2-position is a potential site for nucleophilic substitution, allowing for

the introduction of various functionalities. The methyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles to form amides or other derivatives.

A general workflow for the utilization of this compound in further synthesis is depicted below:



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